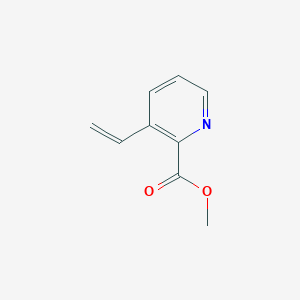

Methyl 3-ethenylpyridine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-ethenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFTTZZKJCHKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570559 | |

| Record name | Methyl 3-ethenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174681-86-8 | |

| Record name | Methyl 3-ethenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of Methyl 3 Ethenylpyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-ethenylpyridine-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons in Methyl 3-ethenylpyridine-2-carboxylate. The expected ¹H NMR spectrum would display distinct signals for the protons on the pyridine (B92270) ring, the ethenyl (vinyl) group, and the methyl ester group.

Expected ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine H-4 | ~7.8-8.2 | Doublet of doublets (dd) | ortho (~7-9 Hz), meta (~1-3 Hz) |

| Pyridine H-5 | ~7.3-7.7 | Doublet of doublets (dd) | ortho (~7-9 Hz), meta (~1-3 Hz) |

| Pyridine H-6 | ~8.5-8.8 | Doublet of doublets (dd) | ortho (~4-6 Hz), meta (~1-2 Hz) |

| Ethenyl -CH= | ~6.5-7.0 | Doublet of doublets (dd) | trans (~16-18 Hz), cis (~10-12 Hz) |

| Ethenyl =CH₂ (trans) | ~5.8-6.2 | Doublet (d) | trans (~16-18 Hz) |

| Ethenyl =CH₂ (cis) | ~5.4-5.7 | Doublet (d) | cis (~10-12 Hz) |

| Methyl (-OCH₃) | ~3.8-4.0 | Singlet (s) | N/A |

Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

The coupling constants (J values) would be instrumental in confirming the connectivity of the protons. For instance, the characteristic large J-value for the trans-protons and the smaller J-value for the cis-protons of the ethenyl group would be definitive. Similarly, the ortho and meta couplings between the pyridine ring protons would help in assigning their specific positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in Methyl 3-ethenylpyridine-2-carboxylate would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-175 |

| Pyridine C-2 | ~145-155 |

| Pyridine C-3 | ~130-140 |

| Pyridine C-4 | ~135-145 |

| Pyridine C-5 | ~120-130 |

| Pyridine C-6 | ~148-158 |

| Ethenyl -CH= | ~130-140 |

| Ethenyl =CH₂ | ~115-125 |

| Methyl (-OCH₃) | ~50-60 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and reference standard used.

Advanced Two-Dimensional NMR Spectroscopies (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other, confirming, for example, the connectivity within the pyridine ring and the ethenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. Each cross-peak would link a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as to the C-2 of the pyridine ring. It would also show correlations between the ethenyl protons and the C-3 of the pyridine ring, confirming the position of the ethenyl substituent.

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments for Ethenyl and Carboxylate Moieties

The IR spectrum of Methyl 3-ethenylpyridine-2-carboxylate would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | ~1720-1740 | Strong |

| C=C stretch (alkene) | ~1630-1650 | Medium |

| C=N, C=C stretch (pyridine ring) | ~1550-1610 | Medium-Strong |

| C-O stretch (ester) | ~1200-1300 | Strong |

| =C-H bend (alkene, out-of-plane) | ~910 and ~990 | Strong |

| C-H stretch (sp² C-H) | ~3000-3100 | Medium |

| C-H stretch (sp³ C-H, methyl) | ~2850-2960 | Medium |

The strong absorption band in the region of 1720-1740 cm⁻¹ would be a clear indication of the carbonyl group of the methyl ester. The bands corresponding to the C=C stretching of the ethenyl group and the aromatic pyridine ring would also be prominent. The out-of-plane =C-H bending vibrations are particularly diagnostic for the vinyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of Methyl 3-ethenylpyridine-2-carboxylate is C₉H₉NO₂. Its exact molecular weight would be determined using high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Pathway |

| [M]⁺˙ (Molecular Ion) | 163 | Ionization of the molecule |

| [M - OCH₃]⁺ | 132 | Loss of the methoxy radical from the ester |

| [M - COOCH₃]⁺ | 104 | Loss of the carbomethoxy group |

| [Pyridine fragment]⁺ | 78 | Cleavage of the pyridine ring |

The mass spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (163 g/mol ). The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion. Further fragmentation of the pyridine ring would also be expected. Analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For Methyl 3-ethenylpyridine-2-carboxylate, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring, the ethenyl group, and the carboxylate moiety. The conjugation between the pyridine ring and the ethenyl group, as well as the electronic influence of the methyl carboxylate group, will significantly affect the wavelength and intensity of these absorptions.

The pyridine component typically exhibits multiple absorption bands. The π → π* transitions in pyridine derivatives usually appear in the region of 200-300 nm. researchgate.net The presence of the ethenyl and methyl carboxylate substituents is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. The lone pair of electrons on the nitrogen atom of the pyridine ring can undergo n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption bands. researchgate.net

The electronic transitions are also sensitive to the solvent environment. In polar solvents, a hypsochromic (blue) shift of the n → π* transition is often observed due to the stabilization of the non-bonding orbital. Conversely, the π → π* transitions may exhibit a bathochromic shift in polar solvents.

Table 1: Expected UV-Vis Absorption Data for Methyl 3-ethenylpyridine-2-carboxylate in Different Solvents

| Solvent | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π | Molar Absorptivity (ε) for π → π* (L mol⁻¹ cm⁻¹) |

| Hexane | ~275 | ~310 | ~8000 |

| Ethanol (B145695) | ~280 | ~305 | ~8500 |

| Water | ~282 | ~300 | ~9000 |

Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of similar aromatic and vinylic compounds.

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Gaining mechanistic insights into reactions involving Methyl 3-ethenylpyridine-2-carboxylate would necessitate the use of a combination of advanced spectroscopic techniques to identify intermediates, transition states, and final products, as well as to elucidate the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation of reactants, products, and any stable intermediates. samipubco.com For mechanistic studies, advanced NMR techniques such as 2D-EXSY (Exchange Spectroscopy) can be employed to study dynamic processes and chemical exchange, providing information on reaction rates and pathways. rsc.org For instance, monitoring the changes in the chemical shifts of the vinylic protons could provide insights into reactions involving the ethenyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of reaction products and intermediates. acs.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be coupled with liquid chromatography (LC-MS) to identify and quantify species in a reaction mixture, offering a powerful tool for monitoring reaction progress and identifying transient species.

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time. samipubco.comscite.ai For example, changes in the vibrational frequencies of the C=C bond of the ethenyl group or the C=O bond of the carboxylate group could be tracked to follow the course of a reaction.

Table 2: Application of Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Example Application |

| ¹H and ¹³C NMR | Structural information of reactants, intermediates, and products. | Characterization of the product of an addition reaction across the ethenyl double bond. |

| 2D-EXSY NMR | Reaction kinetics and exchange processes. | Determining the rate of a conformational change or an isomerization reaction. |

| LC-MS/HRMS | Identification and quantification of reaction components, including transient intermediates. | Detecting a short-lived intermediate in a multi-step synthesis. acs.org |

| In-situ IR/Raman | Real-time monitoring of functional group transformations. | Following the consumption of the ethenyl group during a polymerization reaction. scite.ai |

By integrating the data from these advanced spectroscopic methods, a detailed picture of the reaction mechanism involving Methyl 3-ethenylpyridine-2-carboxylate can be constructed, leading to a deeper understanding of its chemical reactivity.

Computational Chemistry and Theoretical Studies of Methyl 3 Ethenylpyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. scielo.org.mxresearchgate.net It is widely employed for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov

For Methyl 3-ethenylpyridine-2-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict key structural parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles. The results of such calculations provide a precise model of the molecule's geometry in the gas phase or in a simulated solvent environment. scielo.org.mx

Beyond geometrical optimization, DFT is used to analyze the electronic properties of the molecule. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across the molecule's surface. researchgate.net It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. nih.gov For Methyl 3-ethenylpyridine-2-carboxylate, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic attack or hydrogen bond acceptance.

Natural Population Analysis (NPA) : This analysis provides the charge distribution on an atomic level, helping to understand the delocalization of charge within the molecule. scielo.org.mx

Below is an illustrative table of the kind of data that would be generated from DFT calculations on Methyl 3-ethenylpyridine-2-carboxylate.

| Parameter | Calculated Value (Illustrative) | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.5 | Debye |

| Bond Length (C=O) | 1.21 | Å |

| Bond Angle (C-N-C in pyridine) | 117.5 | Degrees |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. growingscience.comrsc.org It is a primary computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. mdpi.comresearchgate.net

The TD-DFT method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without a change in molecular geometry. These excitation energies, along with their corresponding oscillator strengths (a measure of the transition probability), are used to simulate the UV-Vis spectrum. qnl.qa

For Methyl 3-ethenylpyridine-2-carboxylate, TD-DFT calculations would identify the key electronic transitions responsible for its absorption bands. The analysis typically involves examining which molecular orbitals are involved in the most significant transitions (e.g., HOMO to LUMO). growingscience.com The calculations can be performed in a vacuum or using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions. qnl.qa The predicted maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational approach. mdpi.com

An example of data obtained from a TD-DFT study is presented in the table below.

| Excitation | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.25 | 292 | 0.35 | HOMO → LUMO |

| S0 → S2 | 4.80 | 258 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 5.15 | 241 | 0.45 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules. nih.govresearchgate.net

For Methyl 3-ethenylpyridine-2-carboxylate, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around several single bonds, such as the bond connecting the ethenyl group to the pyridine ring and the bond of the carboxylate group. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them. nih.gov Analysis of the simulation trajectory can identify the most stable and frequently occurring shapes of the molecule in a given environment, such as in a water box to simulate an aqueous solution. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. nih.gov By simulating the compound in a solvent, one can analyze the formation and dynamics of hydrogen bonds between the molecule and solvent molecules (e.g., water). dovepress.com The radial distribution function (RDF) can be calculated from the simulation to understand the structuring of solvent molecules around specific atoms of the solute, such as the nitrogen of the pyridine ring or the carbonyl oxygen. dovepress.com

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's structure over time from a reference structure, indicating structural stability. mdpi.com

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. mdpi.com

Hydrogen Bond Analysis : Tracks the number and lifetime of hydrogen bonds formed between the solute and solvent or other molecules. dovepress.com

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathway a reaction will follow, from reactants to products. researchgate.net This involves locating transition states (the highest energy point along the reaction coordinate) and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. mdpi.com

For reactions involving Methyl 3-ethenylpyridine-2-carboxylate, such as its synthesis or subsequent functionalization, DFT calculations can be employed to model the reaction pathway. researchgate.net For example, in a Suzuki cross-coupling reaction to introduce the ethenyl group, computational modeling could be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

These studies provide detailed energetic profiles (reaction coordinate diagrams) that show the relative energies of reactants, intermediates, transition states, and products. researchgate.net This information helps to understand reaction rates, selectivity, and the role of catalysts, providing insights that can guide the optimization of reaction conditions. mdpi.com

Ligand-Binding Interactions and Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.comresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

If Methyl 3-ethenylpyridine-2-carboxylate were being investigated for potential biological activity, molecular docking studies would be performed to predict its binding mode and affinity with a relevant macromolecular target. nih.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov

The results of a docking study provide valuable information, including:

Binding Affinity : A numerical score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding. nih.gov

Binding Pose : The predicted three-dimensional orientation of the ligand within the active site.

Key Interactions : Identification of specific intermolecular interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov

This information can explain the structural basis for a compound's biological activity and guide the design of new derivatives with improved potency and selectivity. mdpi.com

An illustrative table summarizing potential docking results is shown below.

| Macromolecular Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase A (e.g., 3WI6) | -7.8 | Glu-145, Asp-207 | Hydrogen Bond, π-Alkyl |

| Receptor B (e.g., 2Z5X) | -8.2 | Tyr-122, Phe-290 | Hydrogen Bond, π-π Stacking |

| Enzyme C (e.g., 4BDT) | -7.5 | Leu-84, Val-111 | Hydrophobic Interactions |

Organic Transformations and Reactivity of Methyl 3 Ethenylpyridine 2 Carboxylate

Ester Functional Group Reactivity

The methyl carboxylate group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the adjacent ring nitrogen and the ethenyl group at the 3-position.

The ester functional group of Methyl 3-ethenylpyridine-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 3-ethenylpyridine-2-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating attack by a water molecule. The reaction is reversible and typically requires heating to proceed to completion.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 3-ethenylpyridine-2-carboxylic acid. The process is generally efficient, though the specific conditions such as temperature and concentration would need optimization.

| Reaction Type | Reagents | Product | Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl) | 3-Ethenylpyridine-2-carboxylic acid | Heat |

| Basic Hydrolysis | 1. OH⁻ (e.g., NaOH) 2. H₃O⁺ | 3-Ethenylpyridine-2-carboxylic acid | Typically room temperature or gentle heat |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For instance, reacting Methyl 3-ethenylpyridine-2-carboxylate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-ethenylpyridine-2-carboxylate and methanol. The removal of methanol by distillation can also shift the equilibrium to favor product formation. wikipedia.org This method is crucial for synthesizing a variety of esters from a common methyl ester precursor. researchgate.net

| Catalyst | Reactant | Product Example | Key Feature |

| Acid (e.g., H₂SO₄) | Excess R'-OH | R'-OOC-C₅H₃N-CH=CH₂ | Equilibrium process |

| Base (e.g., NaOR') | R'-OH | R'-OOC-C₅H₃N-CH=CH₂ | Irreversible if alkoxide is used |

| Enzymes (Lipases) | R'-OH | R'-OOC-C₅H₃N-CH=CH₂ | Mild, selective conditions |

Ethenyl Group Reactivity

The ethenyl (vinyl) group at the 3-position is an unsaturated moiety that readily undergoes addition reactions. Its reactivity is modulated by its conjugation with the pyridine ring system.

Hydrogenation: The double bond of the ethenyl group can be selectively reduced to an ethyl group using catalytic hydrogenation. This is typically achieved using molecular hydrogen (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). ananikovlab.ru Under mild conditions (e.g., room temperature, atmospheric pressure of H₂), the vinyl group is preferentially hydrogenated to yield Methyl 3-ethylpyridine-2-carboxylate. ananikovlab.ru Under more forcing conditions (higher pressure and/or temperature), the pyridine ring itself can also be hydrogenated to a piperidine (B6355638) ring. researchgate.netchemrxiv.org

Halogenation: The ethenyl group is expected to react readily with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This electrophilic addition reaction would proceed across the double bond to form the corresponding dihaloalkane, Methyl 3-(1,2-dihaloethyl)pyridine-2-carboxylate. The reaction is typically rapid and can serve as a qualitative test for unsaturation.

| Reaction | Reagents | Product |

| Selective Hydrogenation | H₂, Pd/C | Methyl 3-ethylpyridine-2-carboxylate |

| Exhaustive Hydrogenation | H₂, Catalyst (e.g., Ru, Rh), High Pressure/Temp | Methyl 3-ethylpiperidine-2-carboxylate |

| Halogenation | X₂ (X = Cl, Br) | Methyl 3-(1,2-dihaloethyl)pyridine-2-carboxylate |

The vinyl group is susceptible to oxidation by various reagents, leading to several possible products depending on the reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, yielding Methyl 3-(oxiran-2-yl)pyridine-2-carboxylate.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to produce an aldehyde, Methyl 3-formylpyridine-2-carboxylate. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, 2-(methoxycarbonyl)pyridine-3-carboxylic acid.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the vinyl group into a diol, yielding Methyl 3-(1,2-dihydroxyethyl)pyridine-2-carboxylate.

It is also possible for the pyridine nitrogen to be oxidized to an N-oxide by certain oxidizing agents. nih.gov

The presence of the vinyl group allows Methyl 3-ethenylpyridine-2-carboxylate to act as a monomer in polymerization reactions. Similar to other vinylpyridine isomers, it can undergo polymerization via free-radical, anionic, or cationic mechanisms to form a polymer, poly(methyl 3-ethenylpyridine-2-carboxylate). mdpi.comacs.org

In a typical free-radical polymerization, an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to generate radicals, which then add to the vinyl group, initiating a chain reaction. google.com The resulting polymer would feature a saturated carbon backbone with 2-(methoxycarbonyl)pyridin-3-yl side groups. The properties of such a polymer would be influenced by the polar and functionalizable pyridine ester side chains. This polymerization capability is a key feature of vinylpyridines, allowing for their incorporation into a wide range of materials, including block copolymers. mdpi.comacs.org

Derivatization Strategies and Synthetic Utility of Methyl 3 Ethenylpyridine 2 Carboxylate

Derivatization of the Carboxylate Moiety for Analytical or Synthetic Purposes

The methyl ester of the carboxylate group in methyl 3-ethenylpyridine-2-carboxylate is a prime site for modification to generate a variety of derivatives for both analytical and synthetic applications. Common derivatization strategies include hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-ethenylpyridine-2-carboxylic acid. smolecule.comorganic-chemistry.orglibretexts.org This transformation is fundamental as the resulting carboxylic acid is a key intermediate for further functionalization, such as the synthesis of amides and other esters.

Amidation: The direct coupling of the methyl ester with primary or secondary amines, or via the activated carboxylic acid, leads to the formation of a wide array of amides. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction is often facilitated by coupling agents to enhance efficiency. The synthesis of amides is a crucial step in the development of new compounds, as the amide bond is a common feature in biologically active molecules.

Reduction: The carboxylate group can be reduced to a primary alcohol, affording (3-ethenylpyridin-2-yl)methanol. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride. nih.govlibretexts.orgorganic-chemistry.orgresearchgate.net The resulting alcohol can then be used in subsequent reactions, such as etherification or oxidation to an aldehyde.

Table 1: Derivatization Reactions of the Carboxylate Moiety

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Dilute acid (e.g., HCl) or base (e.g., NaOH), heat | 3-Ethenylpyridine-2-carboxylic acid |

| Amidation | Amine, coupling agent (e.g., HBTU, TiCl4) | N-substituted-3-ethenylpyridine-2-carboxamide |

| Reduction | Lithium aluminum hydride (LiAlH4) in an ethereal solvent | (3-Ethenylpyridin-2-yl)methanol |

Derivatization of the Ethenyl Moiety for Extended Conjugation or Functionalization

The ethenyl (vinyl) group at the 3-position of the pyridine (B92270) ring is a versatile handle for introducing new functional groups and for extending the π-conjugated system of the molecule. Key transformations of the ethenyl moiety include Heck coupling, cycloaddition reactions, and oxidation.

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides, leading to the formation of substituted stilbene (B7821643) or diene derivatives. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comyoutube.com This reaction is a powerful tool for extending the conjugation of the system, which can have significant effects on the electronic and photophysical properties of the molecule.

Cycloaddition Reactions: The ethenyl group can participate as a dienophile in Diels-Alder reactions with suitable dienes to construct new six-membered rings. masterorganicchemistry.comkhanacademy.orgresearchgate.netyoutube.commdpi.com This [4+2] cycloaddition is a highly efficient method for the stereoselective synthesis of complex cyclic structures.

Oxidation: The double bond of the ethenyl group can be oxidized to form an epoxide or a diol. escholarship.orgmorressier.commdpi.com Epoxidation can be achieved using peroxy acids, while dihydroxylation is typically carried out with reagents like osmium tetroxide or potassium permanganate (B83412). These oxygenated derivatives serve as valuable intermediates for further synthetic transformations.

Table 2: Derivatization Reactions of the Ethenyl Moiety

| Reaction | Reagents and Conditions | Product Type |

| Heck Reaction | Aryl/vinyl halide, Pd catalyst, base | Substituted stilbene or diene |

| Diels-Alder Reaction | Diene, heat or Lewis acid catalyst | Cyclohexene derivative |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 3-(Oxiran-2-yl)pyridine-2-carboxylate derivative |

| Dihydroxylation | OsO4 or cold, dilute KMnO4 | 3-(1,2-Dihydroxyethyl)pyridine-2-carboxylate derivative |

Functionalization of the Pyridine Ring for Tailored Properties

The pyridine ring itself is amenable to functionalization, allowing for the fine-tuning of the electronic properties and biological activity of the molecule. Electrophilic aromatic substitution and cross-coupling reactions are common strategies for modifying the pyridine nucleus.

Halogenation: The pyridine ring can be halogenated at various positions, although the directing effects of the existing substituents will influence the regioselectivity. Halogenation introduces a versatile handle for subsequent cross-coupling reactions. nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org

Cross-Coupling Reactions: A halogenated pyridine derivative can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. youtube.comnih.govmdpi.com These reactions are instrumental in building more complex molecular frameworks.

Table 3: Functionalization Reactions of the Pyridine Ring

| Reaction | Reagents and Conditions | Product Type |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogenated pyridine derivative |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Aryl- or heteroaryl-substituted pyridine |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-, vinyl-, or alkyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

Methyl 3-Ethenylpyridine-2-carboxylate as a Precursor for Complex Molecular Architectures

The multifunctional nature of methyl 3-ethenylpyridine-2-carboxylate makes it a valuable building block for the synthesis of complex molecular architectures, particularly fused heterocyclic systems.

Synthesis of Fused Heterocycles: The strategic combination of reactions involving the different functional groups can lead to the construction of fused ring systems. For example, derivatization of the carboxylate and ethenyl groups in a sequential manner can set the stage for intramolecular cyclization reactions, leading to the formation of novel polycyclic heteroaromatic compounds. nih.govuomustansiriyah.edu.iqresearchgate.netresearchgate.net The synthesis of such complex molecules is of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties.

Advanced Research Applications of Methyl 3 Ethenylpyridine 2 Carboxylate

Applications in Organic Synthesis as a Versatile Building Block and Intermediate

The utility of Methyl 3-ethenylpyridine-2-carboxylate in organic synthesis stems from the distinct reactivity of its functional groups: the pyridine (B92270) ring, the ethenyl group, and the methyl carboxylate group. This trifecta of reactivity allows it to serve as a versatile building block for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. smolecule.comevitachem.com

The pyridine moiety is a common scaffold in a vast number of biologically active compounds and approved drugs. lifechemicals.com The presence of the ethenyl and carboxylate groups on this core structure provides handles for a wide array of chemical transformations. For instance, the carboxylate group at the 3-position can activate the pyridine ring for subsequent reactions. smolecule.com

Key synthetic transformations involving Methyl 3-ethenylpyridine-2-carboxylate include:

Cross-Coupling Reactions: The ethenyl group is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. smolecule.com This is a powerful method for introducing aryl or other complex substituents. Research on related pyridine-carboxylate structures has demonstrated the successful use of Suzuki-Miyaura cross-coupling to synthesize novel thieno[3,2-b]pyridine (B153574) derivatives with potential antitumor activity. mdpi.comresearchgate.net

Addition Reactions: The double bond of the ethenyl group can undergo various addition reactions, allowing for further functionalization.

Substitution Reactions: The pyridine ring itself can participate in nucleophilic substitution reactions, enabling the introduction of other functional groups. smolecule.comevitachem.com

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing a route to amides, larger esters, and other acid derivatives. smolecule.com

This versatility makes the compound an important intermediate, facilitating diverse synthetic pathways for creating complex molecular architectures. evitachem.com

| Reaction Type | Functional Group Involved | Potential Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ethenyl Group | Formation of C-C bonds; attachment of aryl groups | smolecule.commdpi.com |

| Oxidation/Reduction | Ethenyl Group | Formation of aldehydes, carboxylic acids, or alkane derivatives | evitachem.com |

| Hydrolysis/Amidation | Methyl Carboxylate | Conversion to carboxylic acids or amides | smolecule.com |

| Nucleophilic Substitution | Pyridine Ring | Introduction of new functional groups onto the ring | smolecule.comevitachem.com |

Contributions to Materials Science Research

Methyl 3-ethenylpyridine-2-carboxylate is a promising candidate for the development of advanced materials, owing to its electronic properties and polymerizability. smolecule.comevitachem.com

The structure of Methyl 3-ethenylpyridine-2-carboxylate contains a conjugated π-system, arising from the interaction between the ethenyl group and the aromatic pyridine ring. smolecule.com This conjugation is responsible for the molecule's potential optoelectronic properties, making it a target for investigation in the development of organic materials. smolecule.com Such materials are crucial for applications like organic light-emitting diodes (OLEDs), sensors, and dyes. smolecule.comontosight.ai The pyridine ring's ability to complex with metal ions can also be exploited in the design of chemical sensors. ontosight.aiontosight.ai

The ethenyl (vinyl) group allows Methyl 3-ethenylpyridine-2-carboxylate to function as a monomer in polymerization reactions. Polymers and copolymers synthesized from ethenylpyridine derivatives are a significant area of materials science research. ontosight.aiontosight.ai These pyridine-based polymers are investigated for their unique properties, including thermal stability, UV absorption, and electroactivity. ontosight.ai The incorporation of the pyridine moiety into a polymer backbone can lead to the development of conductive polymers, which are materials that can conduct electricity and have applications in electroactive devices and sensors. ontosight.aiontosight.ai

A key advantage of using molecules like Methyl 3-ethenylpyridine-2-carboxylate in materials science is the potential for creating materials with tunable properties. evitachem.com By chemically modifying the monomer before polymerization or by post-functionalizing the resulting polymer, researchers can alter characteristics such as solubility, thermal stability, conductivity, and optical properties. ontosight.aiontosight.ai This control allows for the tailoring of materials to meet the specific demands of advanced technological applications. evitachem.com

| Application Area | Key Structural Feature | Resulting Property/Use | Reference |

|---|---|---|---|

| Optoelectronics (Dyes, Sensors, LEDs) | Conjugated π-system (Ethenyl + Pyridine) | Light absorption/emission; sensing capabilities | smolecule.comontosight.ai |

| Conductive Polymers | Ethenyl (Vinyl) Group | Polymerizability into electroactive materials | ontosight.aiontosight.ai |

| Tunable Advanced Materials | Multiple reactive sites for modification | Control over physical and electronic properties | evitachem.comontosight.ai |

Role in Catalysis Research

The molecular structure of Methyl 3-ethenylpyridine-2-carboxylate is well-suited for applications in catalysis, particularly in the design of specialized ligands for transition metal complexes.

The compound possesses multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring is a classic Lewis basic site that readily coordinates to transition metals. mdpi.comresearchgate.netrsc.org Additionally, the oxygen atoms of the carboxylate group can also act as donor atoms, allowing the molecule to function as a bidentate ligand. This chelation can form stable complexes with metal centers, which is a critical feature in the design of effective catalysts.

By binding to a transition metal, such ligands can modulate the metal's electronic properties and steric environment, thereby influencing the activity, selectivity, and stability of the resulting catalyst. mdpi.com Furthermore, pyridine-based polymers can serve as supports for catalysts, leveraging the nitrogen atoms in the polymer chain to coordinate with metal ions and create heterogeneous catalysts that are easily recoverable. ontosight.ai The development of coordination polymers using carboxylate-containing ligands has been shown to produce highly active heterogeneous catalysts for various organic reactions, such as cyanosilylation. mdpi.com

No Published Research Found for Methyl 3-Ethenylpyridine-2-carboxylate

Following a comprehensive search of scientific literature and chemical databases, no specific research data was found for the compound Methyl 3-ethenylpyridine-2-carboxylate pertaining to its intrinsic catalytic properties or its applications as a building block in pharmaceutical and agrochemical research.

The public chemical database PubChem lists the compound, confirming its structure and basic chemical properties. uni.lu However, the entry explicitly states, "No literature data available for this compound," indicating a lack of published scientific studies on its synthesis, properties, or applications. uni.lu

While research exists for related isomers, such as Methyl 5-ethenylpyridine-3-carboxylate , and for precursor molecules like vinylpyridines , this information falls outside the strict scope of an analysis focused solely on Methyl 3-ethenylpyridine-2-carboxylate. smolecule.comevitachem.comwikipedia.org Investigations into other pyridine-carboxylate derivatives have shown their utility as building blocks in creating more complex molecules for various applications, but no such specific role has been documented for Methyl 3-ethenylpyridine-2-carboxylate. mdpi.com

Consequently, the sections on advanced research applications, including the exploration of catalytic properties and its use as a scaffold in drug discovery or agrochemical synthesis, cannot be completed based on currently available scientific information.

Future Research Directions and Challenges in Methyl 3 Ethenylpyridine 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for pyridine (B92270) derivatives often rely on multi-step processes with harsh conditions and hazardous reagents. ijarsct.co.in A primary challenge is the development of greener, more efficient pathways to Methyl 3-ethenylpyridine-2-carboxylate. Future research should focus on several key areas:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes offers significant advantages in safety, efficiency, and scalability. organic-chemistry.orgvirujgroup.com For the synthesis of this compound, a flow reactor could enable precise control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates. organic-chemistry.orgrsc.org Research into packed-bed microreactors with immobilized catalysts could lead to highly efficient and reusable systems. organic-chemistry.org

Biocatalysis: The use of enzymes or engineered microorganisms presents a frontier in green chemistry. ijarsct.co.in Research could explore biocatalysts for the key bond-forming steps, such as the creation of the pyridine ring or the esterification of the carboxylic acid. acsgcipr.org Metabolic engineering of microorganisms could potentially produce pyridine carboxylic acids from renewable feedstocks like lignin, offering a completely novel and sustainable starting point. acsgcipr.org

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis have been shown to accelerate reaction rates and improve yields in the formation of pyridine derivatives, representing a greener alternative to conventional heating. nih.govacs.org Future work should systematically investigate the application of these technologies to optimize the synthesis of Methyl 3-ethenylpyridine-2-carboxylate.

Atom-Efficient Catalysis: Moving away from stoichiometric reagents to catalytic systems is crucial for sustainability. Developing novel iron-catalyzed cyclization reactions or employing nanocatalysts could provide high-yield, environmentally benign routes to the pyridine core. rsc.orgresearchgate.net The ideal process would be a one-pot, multi-component reaction that minimizes waste and purification steps. acsgcipr.org

| Approach | Key Principles | Future Research Focus for Target Compound |

|---|---|---|

| Traditional Synthesis | Multi-step batch processes, often using harsh reagents and stoichiometric conditions. ijarsct.co.in | Serve as a baseline for evaluating efficiency and sustainability improvements. |

| Flow Chemistry | Continuous processing, precise control of parameters, enhanced safety and scalability. organic-chemistry.orgvirujgroup.com | Development of integrated flow systems for C-C coupling and cyclization steps; use of packed-bed catalysts. organic-chemistry.org |

| Biocatalysis | Use of enzymes or whole organisms, mild reaction conditions, renewable feedstocks. ijarsct.co.inacsgcipr.org | Screening for enzymes that catalyze pyridine formation or esterification; metabolic engineering for precursor synthesis from biomass. acsgcipr.org |

| Alternative Energy | Microwave irradiation or sonication to accelerate reactions and improve energy efficiency. nih.govacs.org | Systematic optimization of microwave-assisted coupling and cyclization reactions to maximize yield and minimize time. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The trifunctional nature of Methyl 3-ethenylpyridine-2-carboxylate (pyridine ring, ethenyl group, ester group) offers a playground for exploring complex and selective transformations. While standard reactions are known, future research should delve into more sophisticated reactivity.

Asymmetric Catalysis: A significant challenge is the stereocontrolled functionalization of the ethenyl group. Future work should focus on developing asymmetric catalytic systems for reactions like [2+2] photocycloadditions or the addition of prochiral radicals to the vinyl group. nih.govacs.orgacs.org The use of chiral Brønsted acids or dual catalytic systems combining photoredox and asymmetric catalysis could provide access to valuable, enantioenriched pyridine derivatives. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis opens new avenues for radical-based functionalization under mild conditions. nih.govacs.org This approach could be used to achieve novel carbohydroxylation or aminohydroxylation reactions across the ethenyl double bond. nih.govacs.org Furthermore, harnessing the reactivity of pyridinyl radicals, generated via single-electron reduction of the corresponding pyridinium ion, could enable unique C-H functionalization patterns that are distinct from classical methods. acs.org

Regioselectivity Control: The electronic properties of the pyridine ring dictate the regioselectivity of functionalization reactions. youtube.com A key challenge is to override the inherent reactivity to achieve functionalization at less favored positions. Developing novel catalyst systems or directing groups could enable, for example, selective C-6 functionalization in the presence of the existing substituents, a persistent challenge in pyridine chemistry. acs.org

Integration with Advanced Characterization Techniques for In-situ Monitoring

To optimize synthetic routes and understand complex reaction mechanisms, real-time monitoring is indispensable. Process Analytical Technology (PAT) provides the tools to gain deep mechanistic insights that are unattainable through traditional offline analysis.

In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.comyoutube.comyoutube.com Implementing in-situ FTIR or Raman probes can provide instantaneous data on the concentration of reactants, intermediates, and products. nih.govspectroscopyonline.comyoutube.com This allows for rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and the identification of transient or unstable intermediates, which is crucial for mechanistic elucidation. youtube.comnih.gov

Kinetic and Mechanistic Studies: Data-rich in-situ monitoring enables the rapid and precise determination of reaction kinetics, including reaction orders and activation energies. researchgate.net This quantitative understanding is fundamental for scaling up processes safely and efficiently. For Methyl 3-ethenylpyridine-2-carboxylate, this could be applied to study the kinetics of its polymerization or its role in catalytic cycles.

| Technique | Information Gained | Applicability to Target Compound Chemistry |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, C=C), reaction kinetics, detection of intermediates. youtube.comyoutube.com | Monitoring esterification, polymerization of the vinyl group, and catalyst turnover. |

| In-situ Raman Spectroscopy | Complements FTIR, excellent for symmetric bonds and aqueous systems, can be integrated with microwave synthesis. nih.govlibretexts.org | Studying C=C bond transformations, monitoring reactions in aqueous or slurry conditions. rsc.org |

| Particle Size Analyzers | Real-time monitoring of particle size and distribution. mt.com | Optimizing crystallization processes for the final product or solid-supported catalysts. |

Predictive Design and Optimization via Advanced Computational Approaches

Computational chemistry is a transformative tool for accelerating research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of Methyl 3-ethenylpyridine-2-carboxylate. tandfonline.comnih.gov This approach can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivity, and calculate the energy barriers for different reaction pathways. researchgate.netbohrium.com Such studies are invaluable for designing new catalysts and understanding complex reaction mechanisms. tandfonline.com

Machine Learning (ML) and AI: The integration of machine learning offers a powerful strategy for reaction optimization. beilstein-journals.orgnih.gov By training algorithms on experimental data, ML models can predict reaction outcomes (e.g., yield, selectivity) and suggest optimal conditions with minimal experimental input. researchgate.netnih.gov Active learning or Bayesian optimization can guide experimentation in real-time, rapidly navigating complex parameter spaces to identify ideal conditions for the synthesis or functionalization of the target compound. nih.govduke.edu

Novel Applications in Emerging Technologies and Interdisciplinary Research

The functional groups present in Methyl 3-ethenylpyridine-2-carboxylate make it an attractive building block for advanced materials and biologically active molecules. Future research should aim to exploit its unique structure in interdisciplinary fields.

Functional Polymers and Materials: The ethenyl group is a polymerizable handle, allowing the incorporation of this pyridine derivative into functional polymers. These materials could find applications in areas such as organic electronics, catalysis, or as smart materials that respond to stimuli like pH. The pyridine nitrogen can be used to coordinate with metals, creating metallopolymers with interesting electronic or catalytic properties.

Pharmaceutical and Agrochemical Scaffolds: Pyridine is a ubiquitous core in pharmaceuticals and agrochemicals. nih.gov The specific substitution pattern of Methyl 3-ethenylpyridine-2-carboxylate makes it a valuable intermediate for creating libraries of complex molecules. The vinyl and ester groups serve as versatile points for further diversification to explore structure-activity relationships (SAR) in drug discovery programs.

Ligand Design for Catalysis: Pyridine-based structures are common ligands in transition metal catalysis. The combination of the pyridine nitrogen and the carboxylate group offers a bidentate chelation site for metal ions. The ethenyl group can be further functionalized to tune the steric and electronic properties of the ligand, enabling the design of novel, highly selective catalysts for a range of organic transformations.

Q & A

Synthesis and Diastereoselectivity

Basic Question: Q. What synthetic methodologies are commonly employed for preparing methyl pyridinecarboxylate derivatives, and how can diastereoselectivity be achieved? Methodological Answer: Methyl pyridinecarboxylates are typically synthesized via cyclocondensation or esterification reactions. For example, diastereoselective synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates involves reacting aldehydes with pyrrolidine precursors in ethanol under acidic conditions, followed by piperidine-mediated cyclization . Diastereoselectivity is enhanced by optimizing reaction temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries or Lewis acids). Monitoring reaction progress via TLC and isolating intermediates through recrystallization (e.g., using methanol) improves yield and purity .

Advanced Question: Q. How do steric and electronic factors influence diastereoselectivity in the synthesis of methyl 3-ethenylpyridine-2-carboxylate analogs? Methodological Answer: Steric hindrance at the reaction site and electronic effects of substituents (e.g., electron-withdrawing groups on aryl rings) can direct facial selectivity in cyclization steps. Computational modeling (DFT) paired with X-ray crystallography can predict and confirm transition-state geometries. For instance, bulky substituents on the pyridine ring may favor axial over equatorial attack, as observed in analogous pyrrolidine systems . Conformational analysis using Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) further quantifies ring distortion effects on selectivity .

Structural Characterization via X-ray Crystallography

Basic Question: Q. What crystallographic tools are recommended for resolving the molecular structure of methyl 3-ethenylpyridine-2-carboxylate? Methodological Answer: The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Data collection requires high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å), followed by integration and scaling using programs like SAINT. Initial phases are determined via direct methods, and hydrogen atoms are added geometrically. The WinGX interface streamlines data processing and visualization .

Advanced Question: Q. How can twinned data or high thermal motion affect refinement, and what strategies mitigate these issues? Methodological Answer: Twinning (e.g., by merrohedry) introduces overlapping reflections, complicating refinement. SHELXL’s TWIN/BASF commands model twinning matrices and scale factors. For high thermal motion, anisotropic displacement parameters (ADPs) and restraints (e.g., SIMU/DELU) smooth atomic displacement ellipsoids. Mercury CSD’s packing similarity tool identifies intermolecular interactions that stabilize disordered regions .

Spectral Analysis and Data Validation

Basic Question: Q. Which spectroscopic techniques are essential for characterizing methyl 3-ethenylpyridine-2-carboxylate? Methodological Answer: 1H/13C NMR (CDCl3 or DMSO-d6) confirms proton environments and coupling patterns (e.g., vinyl protons at δ 5.0–6.5 ppm). IR spectroscopy identifies ester carbonyl stretches (~1730 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while elemental analysis (C, H, N) ensures purity .

Advanced Question: Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved? Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Variable-temperature NMR experiments (e.g., VT-NMR at 25–100°C) probe dynamic equilibria. Solid-state NMR or DFT-optimized gas-phase structures (using Gaussian with B3LYP/6-311+G(d,p)) reconcile differences by accounting for solvent effects and crystal packing .

Conformational Analysis of Heterocyclic Rings

Basic Question: Q. What experimental methods determine the puckering conformation of the pyridine ring in methyl 3-ethenylpyridine-2-carboxylate? Methodological Answer: X-ray crystallography provides precise bond lengths and angles. ORTEP-3 generates thermal ellipsoid plots to visualize deviations from planarity. For quantitative analysis, calculate puckering parameters (e.g., Cremer-Pople coordinates) using software like PARST or PLATON .

Advanced Question: Q. How do non-covalent interactions (e.g., π-stacking) influence ring puckering in related compounds? Methodological Answer: Mercury CSD’s Materials Module identifies π-π interactions and hydrogen bonds that stabilize puckered conformations. Compare Hirshfeld surfaces (via CrystalExplorer) to map contact distances. For example, steric clashes between the ethenyl group and adjacent substituents may enforce non-planar geometries .

Handling Contradictory Data in Mechanistic Studies

Basic Question: Q. How should researchers address discrepancies between computational models and experimental data? Methodological Answer: Validate computational methods (e.g., DFT or MD simulations) against experimental benchmarks (e.g., X-ray bond lengths). Adjust basis sets (e.g., 6-31G* vs. def2-TZVP) or solvent models (PCM vs. SMD) to improve accuracy. Use statistical tools like RMSD to quantify deviations .

Advanced Question: Q. What multi-technique approaches resolve ambiguities in reaction pathway elucidation? Methodological Answer: Combine kinetic studies (e.g., stopped-flow UV-Vis), in situ FT-IR monitoring, and isotopic labeling (e.g., 13C tracing) to track intermediates. For example, deuterium isotope effects on reaction rates can distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.